(4,5-Dimethylthiophen-3-yl)methanamine
Description
(4,5-Dimethylthiophen-3-yl)methanamine is a primary amine characterized by a thiophene ring substituted with methyl groups at the 4- and 5-positions and a methanamine (-CH2NH2) group at the 3-position. Thiophene, a sulfur-containing heterocycle, imparts aromaticity and distinct electronic properties compared to benzene derivatives. This compound is marketed as a building block for chemical synthesis, with commercial availability at a price of €602.00 for 50 mg .
Properties
IUPAC Name |
(4,5-dimethylthiophen-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-5-6(2)9-4-7(5)3-8/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWAHRUUSKKOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials Selection
Specific Synthetic Routes
Nitrile Reduction Method
One of the most efficient routes for preparing (4,5-dimethylthiophen-3-yl)methanamine involves the reduction of the corresponding nitrile precursor.
Step 1 : Preparation of 4,5-dimethylthiophene-3-carbonitrile
Step 2 : Reduction of the nitrile group to primary amine
The reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most common. The reaction is typically conducted in anhydrous ether or THF under inert atmosphere conditions.
Reductive Amination Approach
This method involves:
Step 1 : Preparation of (4,5-dimethylthiophen-3-yl)carbaldehyde
Step 2 : Reductive amination with ammonia or ammonium salts
The reductive amination typically employs sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents. This approach offers the advantage of milder reaction conditions compared to the nitrile reduction method.
Gabriel Synthesis Pathway
The Gabriel synthesis provides another viable route:
Step 1 : Preparation of (4,5-dimethylthiophen-3-yl)methyl halide
Step 2 : Nucleophilic substitution with potassium phthalimide
Step 3 : Hydrazinolysis to release the primary amine
This method is particularly useful when working with sensitive substrates, as it avoids harsh reduction conditions.
Reaction Conditions and Parameters
The synthesis of (4,5-dimethylthiophen-3-yl)methanamine requires careful control of reaction conditions to ensure optimal yield and purity. The following table summarizes key reaction parameters for the nitrile reduction method:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Temperature | -78°C to 0°C (addition) | Gradual warming to room temperature |
| Solvent | Anhydrous THF or diethyl ether | Must be completely dry |
| Reducing Agent | LiAlH₄ (1.5-2 eq.) | Addition rate is critical |
| Reaction Time | 4-6 hours | Monitored by TLC |
| Workup | Careful quenching with water | Followed by aqueous extraction |
| Purification | Column chromatography | Typically using silica gel |
Temperature Control
Temperature control is critical during the reduction step. The reaction is typically initiated at low temperatures (-78°C to 0°C) to prevent side reactions, followed by gradual warming to room temperature to complete the reduction.
Solvent Selection
The choice of solvent significantly impacts the efficiency of the synthesis. Anhydrous ethers (THF, diethyl ether) are preferred for reduction reactions due to their ability to stabilize reactive intermediates and their compatibility with reducing agents.
Purification Techniques
After synthesis, (4,5-dimethylthiophen-3-yl)methanamine requires purification to remove byproducts and unreacted starting materials. The following purification methods are commonly employed:
Column Chromatography
Silica gel column chromatography using appropriate solvent systems (typically ethyl acetate/hexane mixtures with small amounts of triethylamine) is the most common purification method. The addition of triethylamine helps prevent the amine from binding too strongly to the silica gel.
Crystallization as Hydrochloride Salt
Converting the free amine to its hydrochloride salt often facilitates purification:
- Dissolve the crude amine in diethyl ether
- Add HCl in diethyl ether dropwise until precipitation is complete
- Filter and wash the precipitate with cold ether
- Recrystallize from appropriate solvent (ethanol/ether mixtures)
The hydrochloride salt can be converted back to the free amine by treatment with a base followed by extraction.
Distillation
For larger scale preparations, vacuum distillation can be employed for purification, although care must be taken due to the compound's potential thermal sensitivity.
Yield Optimization Strategies
Several strategies can be employed to optimize the yield of (4,5-dimethylthiophen-3-yl)methanamine:
Reaction Monitoring
Regular monitoring using thin-layer chromatography (TLC) or HPLC allows for precise determination of reaction completion and helps prevent over-reduction or decomposition.
Inert Atmosphere
Conducting reactions under nitrogen or argon atmosphere prevents oxidation of intermediates and improves overall yield.
Slow Addition Technique
For reduction reactions, slow addition of the reducing agent (e.g., LiAlH₄) helps control the exothermic nature of the reaction and minimizes side product formation.
Scale-Up Considerations
When scaling up the synthesis of (4,5-dimethylthiophen-3-yl)methanamine, several additional factors must be considered:
Heat Management
The exothermic nature of reduction reactions becomes more significant at larger scales. Efficient cooling systems and controlled addition rates are essential.
Equipment Selection
Specialized equipment, such as mechanical stirrers instead of magnetic stirring, may be necessary for larger scale preparations to ensure adequate mixing.
Analytical Methods for Product Verification
Verification of the successful synthesis of (4,5-dimethylthiophen-3-yl)methanamine typically involves several analytical techniques:
Spectroscopic Analysis
- NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation
- IR Spectroscopy : Confirms the presence of N-H stretching bands characteristic of primary amines
- Mass Spectrometry : Verifies the molecular weight (expected m/z = 141.23)
Purity Assessment
- HPLC : Determines purity percentage
- Elemental Analysis : Confirms the elemental composition (C₇H₁₁NS)
- Melting Point : For the crystalline hydrochloride salt
Alternative Preparation Methods
Lithiation-Electrophilic Amination
This approach involves:
- Lithiation of 3,4-dimethylthiophene at position 2
- Migration of the lithium to position 3
- Reaction with an appropriate electrophilic nitrogen source
While this method offers a potentially shorter synthetic route, it requires careful control of the lithiation conditions to ensure regioselectivity.
Rearrangement-Based Approaches
Certain rearrangement reactions, such as the Curtius or Hofmann rearrangements, can be applied to appropriate thiophene derivatives to introduce the amine functionality at the desired position.
Challenges and Troubleshooting
Several challenges may arise during the preparation of (4,5-dimethylthiophen-3-yl)methanamine:
Regioselectivity Issues
Controlling the position of functionalization on the thiophene ring can be challenging. The use of directing groups or specific reaction conditions may be necessary to achieve the desired regioselectivity.
Oxidative Instability
Thiophene derivatives and amines can be sensitive to oxidation. Working under inert atmosphere and using freshly purified reagents helps mitigate this issue.
Purification Difficulties
The amine functionality can make purification challenging due to its polarity and tendency to interact with silica gel. Modification of chromatography conditions or conversion to a salt form may be necessary.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylthiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the thiophene ring or the amine group, leading to different products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
(4,5-Dimethylthiophen-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmacophore in drug development, particularly for its possible anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (4,5-Dimethylthiophen-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Comparisons
Table 1: Structural Features of Selected Methanamine Derivatives
| Compound Name | Aromatic Core | Substituents on Core | Amine Chain | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (4,5-Dimethylthiophen-3-yl)methanamine | Thiophene | 4-Me, 5-Me | -CH2NH2 | 141.25 |
| (5-tert-Butyl-1,3-oxazol-2-yl)methanamine | Oxazole | 5-tert-butyl | -CH2NH2 | 168.24 |
| 2-(4,5-Dimethylthiophen-3-yl)ethanamine | Thiophene | 4-Me, 5-Me | -CH2CH2NH2 | 155.26 |
| (2,4,6-Trimethoxyphenyl)methanamine | Benzene | 2-OMe, 4-OMe, 6-OMe | -CH2NH2 | 197.23 |
| N-(1H-benzimidazol-2-yl)-1-(4-ClPh)methanamine | Benzimidazole + Benzene | 4-Cl on benzene | -CH2NH2 | ~287.75 (calculated) |
Key Observations :
- Core Heterocycles: Thiophene (sulfur) vs. oxazole (oxygen/nitrogen) vs. benzimidazole (fused nitrogen heterocycle).
- Substituent Effects : Methyl groups (electron-donating) in the thiophene derivatives contrast with tert-butyl (steric bulk) in the oxazole analog and methoxy (electron-donating/polar) in the trimethoxyphenyl compound .
- Amine Chain : Methanamine (-CH2NH2) vs. ethanamine (-CH2CH2NH2) alters lipophilicity and steric accessibility .
Physicochemical Properties
Limited data from commercial sources (CymitQuimica) and safety sheets suggest:
- Lipophilicity : The tert-butyl oxazole derivative is likely more lipophilic than the thiophene-based compound due to its bulky substituent, while the trimethoxyphenyl analog may exhibit higher polarity .
- Solubility : Methoxy groups on benzene (e.g., trimethoxyphenyl derivative) enhance water solubility compared to methyl-substituted thiophenes.
Biological Activity
(4,5-Dimethylthiophen-3-yl)methanamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
(4,5-Dimethylthiophen-3-yl)methanamine is characterized by a thiophene ring substituted with two methyl groups at the 4 and 5 positions and an amine group at the 3 position. Its molecular formula is , with a molecular weight of approximately 142.22 g/mol.
Antimicrobial Activity
Research has indicated that (4,5-Dimethylthiophen-3-yl)methanamine exhibits antimicrobial properties. In a study assessing various derivatives for their activity against Mycobacterium tuberculosis (Mtb), compounds similar to (4,5-Dimethylthiophen-3-yl)methanamine were evaluated using the Resazurin microtiter assay. The minimum inhibitory concentration (MIC) values for these compounds were found to be around or below 10 μM, indicating significant activity against Mtb strains .
| Compound | MIC (μM) | Activity Level |
|---|---|---|
| 4a | 5.71 | High |
| 4b | <10 | Higher than INH |
| 4c | <10 | Comparable to EMB |
Antiproliferative Effects
In vitro studies have demonstrated that derivatives of (4,5-Dimethylthiophen-3-yl)methanamine possess antiproliferative effects against various cancer cell lines. For instance, one derivative was tested against Hela and A549 cell lines, showing IC50 values of 226 μg/mL and 242.52 μg/mL, respectively . These findings suggest potential applications in cancer therapy.
The biological activity of (4,5-Dimethylthiophen-3-yl)methanamine is believed to involve the reduction of nitro groups in related compounds, which may activate specific metabolic pathways within target organisms. The electrochemical behavior of these compounds has been studied, revealing insights into their reduction potentials and interactions with biological targets .
Study on Antituberculosis Activity
A comprehensive study focused on the synthesis and evaluation of several thiophene derivatives for antituberculosis activity highlighted the significance of substituents in enhancing biological efficacy. The study reported that modifications to the thiophene ring could lead to improved activity against Mtb, with some compounds exhibiting MIC values comparable to established treatments like Isoniazid (INH) and Ethambutol (EMB) .
Cytotoxicity Assessment
In addition to antimicrobial and antiproliferative properties, cytotoxicity studies were conducted on various derivatives of (4,5-Dimethylthiophen-3-yl)methanamine. The results indicated that these compounds were non-cytotoxic at effective concentrations, suggesting a favorable safety profile for further development .
Q & A
Basic: What are the recommended synthetic routes for (4,5-Dimethylthiophen-3-yl)methanamine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of (4,5-Dimethylthiophen-3-yl)methanamine can be approached via condensation reactions involving thiophene precursors. A common strategy involves functionalizing 4,5-dimethylthiophene-3-carboxylic acid derivatives with amine groups. For example, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) can facilitate amide bond formation, followed by reduction to yield the primary amine . Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically impact yield: polar aprotic solvents (e.g., DMF) enhance reaction rates, while excess reducing agents (e.g., LiAlH4) ensure complete conversion of intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product with >95% purity.
Basic: How can researchers optimize crystallization conditions for (4,5-Dimethylthiophen-3-yl)methanamine to obtain high-quality single crystals for X-ray diffraction studies?
Methodological Answer:
Crystallization optimization requires systematic screening of solvent systems and temperature gradients. Begin with solvent diffusion methods: dissolve the compound in a volatile solvent (e.g., dichloromethane) and layer with a non-solvent (e.g., hexane) to induce slow nucleation. For thiophene derivatives, mixed solvents like ethanol/water (7:3 v/v) often yield suitable crystals . Temperature-controlled crystallization (e.g., cooling from 40°C to 4°C at 0.5°C/hour) reduces lattice defects. Characterize crystal quality using SHELX software for structure refinement, ensuring resolution < 0.8 Å for reliable hydrogen-bonding analysis .
Advanced: What computational methods are suitable for predicting the hydrogen-bonding patterns and supramolecular assembly of (4,5-Dimethylthiophen-3-yl)methanamine in the solid state?
Methodological Answer:
Graph set analysis (GSA) and density functional theory (DFT) are critical for modeling hydrogen-bonding networks. GSA, as developed by Etter, categorizes intermolecular interactions (e.g., chains, rings) to predict crystal packing . Pair this with DFT calculations (e.g., B3LYP/6-31G* basis set) to quantify interaction energies and optimize geometries. Software like Mercury (CCDC) visualizes predicted packing motifs, while SHELXD validates experimental crystallographic data against computational models . For thiophene derivatives, prioritize N–H···S and C–H···π interactions in simulations, as these dominate supramolecular assembly.
Advanced: How do steric and electronic effects of the 4,5-dimethyl groups on the thiophene ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The 4,5-dimethyl substituents introduce steric hindrance that directs regioselectivity in substitution reactions. Electronically, the methyl groups donate electron density via hyperconjugation, activating the thiophene ring at the 2-position for electrophilic attacks. In SN2 reactions, bulky nucleophiles (e.g., tert-butoxide) exhibit reduced efficacy due to steric clashes, whereas smaller nucleophiles (e.g., NH3) achieve higher yields . Kinetic studies (monitored via <sup>1</sup>H NMR) reveal that electron-withdrawing groups on the thiophene ring further modulate reactivity—substituent effects can be quantified using Hammett σpara parameters.
Advanced: What strategies can resolve contradictions in reported biological activity data for (4,5-Dimethylthiophen-3-yl)methanamine derivatives?
Methodological Answer:
Discrepancies in biological data often arise from variability in assay conditions or compound purity. Standardize protocols using:
- Dose-response curves : Perform triplicate experiments with Mosmann’s MTT assay to quantify cytotoxicity thresholds .
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity.
- Control benchmarks : Compare against structurally validated analogs (e.g., halogenated thiophene derivatives) to isolate substituent-specific effects .
Meta-analyses of published data using tools like PRISMA guidelines help identify confounding variables (e.g., solvent DMSO concentrations >0.1% may artifactually inhibit activity).
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of (4,5-Dimethylthiophen-3-yl)methanamine?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signatures include the amine proton (δ 1.8–2.2 ppm, broad singlet) and thiophene aromatic protons (δ 6.5–7.0 ppm). Methyl groups appear as singlets at δ 2.3–2.6 ppm .
- FT-IR : Confirm N–H stretching (3300–3500 cm<sup>-1</sup>) and C–S vibrations (600–700 cm<sup>-1</sup>).
- High-resolution mass spectrometry (HRMS) : Use ESI+ mode to observe [M+H]<sup>+</sup> ions; match experimental m/z to theoretical values within 5 ppm error .
Advanced: How does the thiophene ring’s electronic structure affect the compound’s potential as a ligand in coordination chemistry?
Methodological Answer:
The thiophene’s sulfur atom acts as a weak σ-donor, enabling coordination to soft metal ions (e.g., Pd(II), Pt(II)). DFT studies show that dimethyl substitution enhances electron density at sulfur, improving binding affinity (ΔGbinding ≈ −25 kJ/mol for Pd complexes) . Spectrophotometric titration (UV-Vis, λ = 300–400 nm) quantifies stability constants (log K) in solution. For catalytic applications, prioritize square-planar complexes with labile ligands (e.g., Cl<sup>−</sup>) to facilitate substrate exchange.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
